3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with two distinct moieties:
- 3-(2-Methoxyethyl) group: A hydrophilic side chain that may enhance aqueous solubility.
- 1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl group: A lipophilic aromatic-piperidine hybrid, with the trifluoromethyl (CF₃) group likely improving metabolic stability and membrane permeability.
The molecular formula of this compound is C₁₈H₂₄F₃N₃O₃, with a molecular weight of 387.4 g/mol.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c1-28-10-9-24-17(26)13-25(18(24)27)16-5-7-23(8-6-16)12-14-3-2-4-15(11-14)19(20,21)22/h2-4,11,16H,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNQDCDMCJXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride, piperidine, and imidazolidine-2,4-dione.
Reactions: : A series of nucleophilic substitution reactions, reduction, and cyclization steps are employed. The presence of a methoxyethyl group requires careful handling to avoid side reactions.
Industrial Production Methods
Industrial production typically involves similar steps but is optimized for scale. Key aspects include:
Yield Optimization: : Ensuring maximum yield through process control.
Purity: : Achieving high purity levels to meet industrial standards.
Safety: : Implementing safety measures due to the involvement of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions:
Oxidation: : Conversion to a more oxidized state using oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation reactions that can modify functional groups.
Substitution: : Nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Utilizes reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce alkane derivatives.
Scientific Research Applications
Overview
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with significant potential in various scientific research fields, particularly in medicinal chemistry and biological research. Its unique structural components, including an imidazolidine core and a piperidine moiety, suggest a wide range of applications, especially related to pharmacological activities.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 345.44 g/mol. The trifluoromethyl group enhances its lipophilicity and bioactivity, making it a candidate for drug development targeting neurological and cardiovascular disorders.
Medicinal Chemistry
- Pharmaceutical Intermediate : The compound is explored as an intermediate in the synthesis of drugs aimed at treating neurological disorders, such as anxiety and depression. Its structure allows for modifications that can enhance therapeutic efficacy.
- Receptor Interaction : Studies indicate that similar compounds demonstrate binding affinity to various receptors, including α1-adrenoreceptors and serotonin receptors, which are critical in managing hypertension and mood disorders.
Biological Research
- Neurotransmitter Modulation : The piperidine ring's presence suggests potential interactions with neurotransmitter systems, indicating applications in psychiatric medicine.
- Enzyme Inhibition : Compounds with imidazolidine structures have shown promise in inhibiting enzymes linked to cancer progression, suggesting potential anti-cancer applications.
- Antiarrhythmic Properties : The imidazolidine-2,4-dione structure is associated with antiarrhythmic effects, making the compound relevant for cardiovascular research.
Receptor Binding Studies
Analogous compounds have demonstrated significant binding affinity to α1-adrenoreceptors and serotonin receptors. For instance:
- A study on derivatives of imidazolidine showed their potential as therapeutic agents for managing hypertension and mood disorders.
Antitumor Activity
Research has indicated that related compounds exhibit promising results in preclinical models for various cancers:
- Derivatives of imidazolidine have been tested for cytostatic effects against tumor cell lines, showcasing their potential in oncology.
Pharmacological Profiles
A comparative analysis reveals varied biological activities based on structural modifications:
- Substituents on the imidazolidine core can enhance receptor selectivity and efficacy, leading to improved therapeutic profiles.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Imidazolidine core with methoxyethyl and piperidine groups | Antiarrhythmic, potential antidepressant |
| 1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl | Benzoxazole ring with piperidine | Anticancer properties |
| 5-{1-[(4-chlorophenyl)sulfonyl]oxadiazole} derivatives | Oxadiazole fused with piperidine | Antibacterial and enzyme inhibition |
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may act by:
Binding to Receptors: : Modulating receptor activity.
Enzyme Inhibition: : Inhibiting enzymes involved in critical pathways.
Signal Transduction: : Influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between the target compound and two structurally analogous molecules from the provided evidence:
Functional Group Implications
Target Compound
- The 3-(trifluoromethyl)benzyl group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to prolong half-life [1].
Compound 1 (C₂₀H₂₇N₃O₅)
- The 2-phenoxypropanoyl substituent introduces an ester-like moiety, which may confer hydrolytic instability or serve as a prodrug linkage. Its larger size (C₂₀ vs. C₁₈ in the target) suggests reduced membrane permeability.
Compound 2 (C₁₈H₁₈F₃N₇O₃)
- The tetrazolyl group is a bioisostere for carboxylic acids, offering strong hydrogen-bonding capacity and acidity (pKa ~4.5–5.5). This could enhance target binding affinity but reduce blood-brain barrier penetration [2].
- The trifluoroethyl group increases electronegativity and metabolic stability compared to methoxyethyl.
Pharmacokinetic and Physicochemical Predictions
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (CF₃ and methoxyethyl balance) | Higher (phenoxypropanoyl dominance) | Lower (tetrazolyl hydrophilic effect) |
| Solubility | Moderate in aqueous/organic solvents | Low (bulky aromatic group) | High (tetrazolyl ionization at physiological pH) |
| Metabolic Stability | High (CF₃ resists oxidation) | Moderate (ester hydrolysis susceptibility) | High (trifluoroethyl resistance) |
Biological Activity
The compound 3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione (commonly referred to as Compound X ) is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C24H30F3N3O4
- Molecular Weight : 513.57 g/mol
- CAS Number : Not specified in the available data.
The biological activity of Compound X is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that similar compounds with trifluoromethyl groups often exhibit enhanced binding affinity and selectivity towards these receptors, potentially influencing mood and cognitive functions .
2. Anticancer Activity
Recent studies have evaluated the cytotoxic effects of Compound X on various cancer cell lines. For instance, it was tested against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines using the MTT assay. The results demonstrated a significant reduction in cell viability at concentrations below 10 µM, indicating potent anticancer properties .
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| MCF-7 | <10 | Cytotoxic |
| MDA-MB-468 | <10 | Cytotoxic |
3. Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Its piperidine moiety is known to interact with various neurotransmitter transporters, including serotonin (5-HT) and dopamine transporters. In vitro studies have shown that derivatives of similar structures can act as partial inhibitors of these transporters, thereby modulating neurotransmitter levels in the brain .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, Compound X was administered to MDA-MB-468 cells. The findings revealed that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes in treating aggressive breast cancers .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's ability to inhibit serotonin transporter activity. The study utilized rat brain membranes to assess binding affinities and found that Compound X exhibited a moderate inhibitory effect on serotonin reuptake, which may contribute to its potential antidepressant-like effects .
Q & A
Q. What are the optimized synthetic routes for 3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione?
The synthesis of this compound involves multi-step organic reactions. Based on analogous imidazolidine derivatives (e.g., ), a typical workflow includes:
- Step 1: Formation of the piperidine ring via reductive amination or cyclization reactions.
- Step 2: Functionalization with the 3-(trifluoromethyl)benzyl group using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3: Introduction of the imidazolidine-2,4-dione moiety via cyclocondensation of urea derivatives with ketones or aldehydes.
- Critical Parameters: Solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., palladium for coupling reactions). Reaction progress is monitored via TLC or HPLC .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques:
- HPLC: Use a C18 column with a mobile phase of methanol/buffer (65:35) at pH 4.6 (adjusted with glacial acetic acid), as described in pharmacopeial methods ().
- NMR: Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in NMR) and methoxyethyl protons (δ ~3.2–3.5 ppm in NMR).
- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- In Vitro Screening:
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based or radiometric methods.
- Receptor binding studies (e.g., GPCRs) with competitive displacement assays.
- Cellular Models: Use immortalized cell lines (e.g., HEK293, HeLa) to assess cytotoxicity (via MTT assay) and target engagement (e.g., Western blot for downstream signaling).
Note: Similar imidazolidine derivatives show activity against neurological targets ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Case Example: Discrepancies in IC values between enzymatic and cellular assays may arise from off-target effects, solubility issues, or metabolic instability.
- Methodological Solutions:
- Solubility Optimization: Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations.
- Metabolic Stability Testing: Perform liver microsome assays to identify metabolic hotspots (e.g., oxidation of the methoxyethyl group).
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to confirm target specificity .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., piperidine ring engagement in hydrophobic pockets).
- MD Simulations: Assess binding stability over 100+ ns trajectories (e.g., GROMACS or AMBER).
- QSAR Modeling: Corrogate substituent effects (e.g., trifluoromethyl’s electron-withdrawing properties) with activity data from analogous compounds ().
Q. How can the compound’s pharmacokinetic (PK) profile be improved for in vivo studies?
- Structural Modifications:
- Introduce prodrug moieties (e.g., esterification of the imidazolidine-dione) to enhance oral bioavailability.
- Replace the methoxyethyl group with a polyethylene glycol (PEG) chain to improve solubility.
- Formulation Strategies: Nanoemulsions or liposomal encapsulation to bypass first-pass metabolism .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action (MoA)?
- Omics Approaches:
- Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.
- Transcriptomics: RNA-seq to map pathway perturbations (e.g., NF-κB, MAPK).
- Chemical Biology: Use photoaffinity labeling (e.g., diazirine tags) to isolate target proteins from lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
